4-Methyl-2-[2-(1-piperidinyl)ethoxy]phenylamine
Overview
Description
“4-Methyl-2-[2-(1-piperidinyl)ethoxy]phenylamine” is a chemical compound with the molecular formula C14H22N2O . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C14H22N2O/c1-12-5-6-13(15)14(11-12)17-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10,15H2,1H3
. This indicates the presence of 14 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule.
Scientific Research Applications
Analytical Characterization
- The analytical profiles of psychoactive arylcyclohexylamines, which share structural similarities with 4-Methyl-2-[2-(1-piperidinyl)ethoxy]phenylamine, have been characterized using a variety of techniques such as gas chromatography, mass spectrometry, nuclear magnetic resonance spectroscopy, and diode array detection. These methods are crucial for identifying and quantifying these compounds in biological matrices, contributing to forensic toxicology and drug metabolism studies (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Medicinal Chemistry and Drug Design
- Research in medicinal chemistry has led to the design and synthesis of novel Selective Estrogen Receptor Modulators (SERMs) based on the pharmacophore model that includes piperidinyl groups, indicating the potential of such structures in the development of therapeutic agents (Yadav, MacLean, Bhattacharyya, Parmar, Balzarini, Barden, Too, & Jha, 2011).
Neuropharmacology
- The development of new-generation potent and selective molecules for the dopamine transporter, with a focus on replacing the benzhydrylic oxygen atom in certain piperidine derivatives, demonstrates the relevance of such compounds in studying neurotransmitter systems and potential treatments for cocaine dependence (Dutta, Xu, & Reith, 1998).
Analgesic Research
- The synthesis and evaluation of 4-piperidinyl derivatives have led to the discovery of extremely potent analgesics, highlighting the significance of these structures in the development of new pain management therapies (Van Daele, De bruyn, Boey, Sanczuk, Agten, & Janssen, 1976).
Beta-3 Agonists
- The creation of novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists showcases the application of these compounds in developing treatments targeting the beta(3)-adrenergic receptor, which could have implications for metabolic and cardiovascular diseases (Hu, Ellingboe, Han, Largis, Lim, Malamas, Mulvey, Niu, Oliphant, Pelletier, Singanallore, Sum, Tillett, & Wong, 2001).
properties
IUPAC Name |
4-methyl-2-(2-piperidin-1-ylethoxy)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-12-5-6-13(15)14(11-12)17-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUKOJBMLBCSLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCCN2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501228913 | |
Record name | Benzenamine, 4-methyl-2-[2-(1-piperidinyl)ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501228913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
946774-13-6 | |
Record name | Benzenamine, 4-methyl-2-[2-(1-piperidinyl)ethoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946774-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-methyl-2-[2-(1-piperidinyl)ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501228913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.